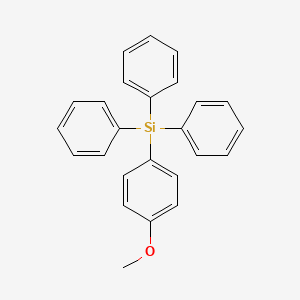
4-Bromophenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl methylcarbamate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of carbamic acid and features a bromine atom attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromophenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromophenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and methylamine.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild heating conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may be used.
Major Products Formed:
Substitution: Products vary based on the nucleophile used, resulting in compounds like 4-azidophenyl methylcarbamate.
Hydrolysis: Yields 4-bromophenol and methylamine.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents.
Aplicaciones Científicas De Investigación
4-Bromophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pesticide and its potential use in treating certain medical conditions.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-bromophenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine. By inhibiting these enzymes, the compound can affect neurotransmission, leading to various physiological effects.
Comparación Con Compuestos Similares
4-Bromophenol: Shares the bromine-substituted phenyl ring but lacks the carbamate group.
Methylcarbamate: Contains the carbamate group but lacks the bromine-substituted phenyl ring.
4-Bromophenyl isocyanate: Similar structure but with an isocyanate group instead of a carbamate group.
Uniqueness: 4-Bromophenyl methylcarbamate is unique due to its combination of a bromine-substituted phenyl ring and a carbamate group. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
(4-bromophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Clave InChI |
JDMQNOUMIJRQEX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


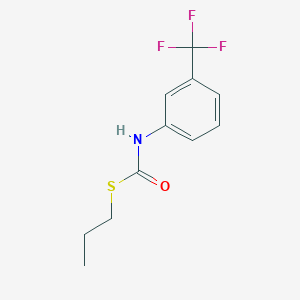
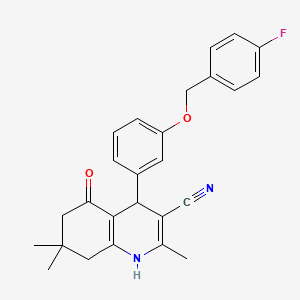
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)


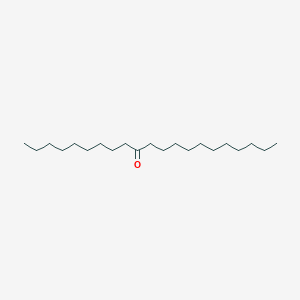
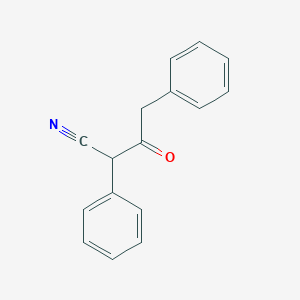
![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

